17-Desacetyl Rocuronium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLODZNGZVUFDC-DSBFZBMTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922932 | |
| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119302-86-2 | |
| Record name | Org 9943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESACETYLROCURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UGT518V8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation of Rocuronium to 17 Desacetyl Rocuronium
Hepatic Metabolism Pathways of Rocuronium (B1662866)
Rocuronium is primarily eliminated through hepatic uptake and biliary excretion researchgate.net. A portion of the administered dose undergoes metabolism in the liver to produce less active metabolites, with 17-Desacetyl Rocuronium being the most significant researchgate.netresearchgate.net. The liver is the principal organ for the elimination of Rocuronium scispace.com. While a substantial amount of the drug is excreted unchanged in the bile, a smaller fraction is metabolized researchgate.net. Studies have shown that only small amounts of this compound are typically found in biological samples, indicating that metabolism is not the predominant route of elimination for the parent drug nih.govnih.gov.
Role of Deacetylation in Rocuronium Biotransformation
The conversion of Rocuronium to this compound occurs through a chemical process known as deacetylation. This reaction involves the removal of an acetyl group from the 17-position of the steroid nucleus of the Rocuronium molecule semanticscholar.org. This biotransformation results in a metabolite that possesses significantly less neuromuscular blocking potency, estimated to be around 5% of the parent compound nih.gov. The deacetylation process is a critical step in the metabolic fate of Rocuronium, leading to a compound with reduced pharmacological activity.
Enzymes Involved in the Deacetylation of Rocuronium
The deacetylation of Rocuronium is catalyzed by hepatic enzymes. While direct enzymatic studies on Rocuronium deacetylation are not extensively detailed in the provided search results, the hydrolysis of ester-containing drugs is a well-established function of carboxylesterases nih.govdoi.org. These enzymes are abundant in the liver and are responsible for the metabolism of a wide array of xenobiotics nih.govdoi.org. Given that Rocuronium is an aminosteroid (B1218566) with an acetate (B1210297) ester at the 17-position, it is highly probable that hepatic carboxylesterases, such as human carboxylesterase 1 (hCE1), are the primary enzymes responsible for its hydrolysis to this compound. Research on other aminosteroid neuromuscular blocking agents, like pancuronium (B99182) and vecuronium (B1682833), also points towards deacetylation as a metabolic pathway in the liver nih.gov.
Detection and Quantification of this compound
The identification and measurement of this compound in biological matrices are essential for pharmacokinetic studies. Various sophisticated analytical techniques have been developed for this purpose.
Analytical Methods for Metabolite Identification in Biological Samples
Sensitive and specific assays are required to detect and quantify the low concentrations of this compound typically found in plasma, urine, and bile nih.govnih.gov. These methods often involve a sample preparation step, such as liquid-liquid extraction, to isolate the metabolite from the complex biological matrix before instrumental analysis nih.govnih.gov.
Mass spectrometry (MS) is a powerful tool for the identification and quantification of drug metabolites due to its high sensitivity and selectivity researchgate.net. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS can provide definitive structural information and precise quantitative data.
GC-MS methods have been developed for the simultaneous determination of Rocuronium and this compound in plasma nih.govdoi.org. These methods often involve derivatization to increase the volatility and thermal stability of the compounds nih.gov. Although sensitive, the high detection limit for the metabolite can sometimes limit its practical application in pharmacokinetic studies nih.gov.
Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive version, tandem mass spectrometry (LC-MS/MS), are also widely used for the analysis of Rocuronium and its metabolites doi.orgnih.gov. These techniques offer the advantage of analyzing the compounds without the need for derivatization.
Table 1: Performance of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for Rocuronium and this compound
| Analyte | Extraction Efficiency | Limit of Quantification (LOQ) |
|---|---|---|
| Rocuronium | ~75% nih.gov | 26 ng/ml nih.gov |
| This compound | ~50% nih.gov | 870 ng/ml nih.gov |
Chromatography is the cornerstone of analytical methods for separating and quantifying drugs and their metabolites from biological fluids.
Capillary gas chromatography (cGC) with a nitrogen-sensitive detector has been successfully used for the quantification of Rocuronium and this compound in plasma nih.gov. This method demonstrates good linearity and sensitivity for both compounds nih.gov.
Table 2: Performance of a Capillary Gas Chromatography (cGC) Method
| Analyte | Linearity Range | Detection Limit | Lower Limit of Quantification |
|---|---|---|---|
| Rocuronium | 50-6400 ng/ml nih.gov | 10 ng/ml nih.gov | 50 ng/ml nih.gov |
| This compound | 80-6400 ng/ml nih.gov | 50 ng/ml nih.gov | 80 ng/ml nih.gov |
High-performance liquid chromatography (HPLC) is another frequently employed technique scispace.comwfsahq.org. Reversed-phase HPLC methods have been developed for the analysis of Rocuronium and its metabolites in various biological samples doi.org. More recently, hydrophilic interaction liquid chromatography (HILIC) has been explored as an alternative for the separation of polar compounds like Rocuronium and its impurities nih.gov.
Challenges in Metabolite Quantification in Plasma and Urine
The accurate quantification of this compound in biological fluids such as plasma and urine presents several analytical challenges, primarily due to its low concentrations.
Low Physiological Concentrations: The concentration of this compound is often just a small fraction of the parent drug, sometimes as low as 1% of the rocuronium concentration. cambridge.org These levels can rapidly fall below the limit of quantification of analytical instruments, often within 20 minutes of rocuronium administration. sci-hub.box This scarcity complicates the ability to distinguish between the metabolically produced compound and trace amounts that may exist as an impurity in the pharmaceutical preparation. cambridge.orgsci-hub.box
Complex Biological Matrices: Plasma and urine are complex mixtures containing numerous endogenous substances that can interfere with the detection of the target analyte. This necessitates sophisticated sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate and purify this compound before analysis. researchgate.netnih.gov
Analytical Sensitivity and Specificity: To overcome these challenges, highly sensitive and specific analytical methods are required. Various techniques have been developed, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). cambridge.orgresearchgate.netmfd.org.mk For instance, one GC-based method required a chemical derivatization step to ensure the thermal stability of the compound during analysis. nih.gov A developed capillary gas chromatography assay reported a detection limit of 50 ng/ml and a lower limit of quantification of 80 ng/ml for this compound in plasma. nih.gov
| Analytical Challenge | Description | Methodological Solutions |
| Low Concentration | Metabolite levels are often minimal and can fall below the quantification limit shortly after administration. | Development of highly sensitive assays (e.g., LC-MS, GC-MS with specific detectors). researchgate.netnih.gov |
| Matrix Interference | Endogenous components in plasma and urine can interfere with detection. | Advanced sample preparation including liquid-liquid extraction or solid-phase extraction. researchgate.netnih.gov |
| Chemical Instability | The compound may require chemical modification for certain analytical methods. | Derivatization to improve thermal stability for GC analysis. nih.gov |
| Impurity vs. Metabolite | Difficult to distinguish between metabolically formed compound and pre-existing impurities in the parent drug. | Requires ultra-sensitive methods and highly pure standards for calibration. cambridge.orgsci-hub.box |
Comparative Metabolic Profiles of Rocuronium and Related Neuromuscular Blocking Agents
The metabolic pathway of rocuronium and the characteristics of its metabolite, this compound, are distinct when compared to other classes of neuromuscular blocking agents.
Comparison with Vecuronium and its Desacetyl Metabolites
Rocuronium and vecuronium are both aminosteroid compounds and share structural similarities; rocuronium is a monoquaternary analogue of vecuronium. anesthesiologypaper.com Both are primarily eliminated by the liver. nih.gov However, their metabolic profiles and the activity of their metabolites differ significantly.
Vecuronium is metabolized via hydrolysis into three distinct and pharmacologically active metabolites: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-desacetyl vecuronium. nih.govaneskey.com The principal metabolite, 3-desacetyl vecuronium, is particularly potent, retaining up to 80% of the neuromuscular blocking activity of the parent compound, vecuronium. nih.govwikipedia.org The accumulation of this active metabolite, especially in patients with impaired renal function, can contribute to a prolonged duration of neuromuscular blockade. aneskey.comnih.gov
In stark contrast, rocuronium's metabolism almost exclusively yields the weakly active this compound. nih.gov The minimal activity and low concentration of this single metabolite mean that it does not contribute significantly to the neuromuscular block, a key difference from the active metabolites of vecuronium. cambridge.orgsci-hub.box This distinction is so pronounced that some sources effectively consider rocuronium to have no active metabolites. riajournal.comnih.gov
| Feature | Rocuronium | Vecuronium |
| Drug Class | Aminosteroid | Aminosteroid |
| Primary Metabolite(s) | This compound | 3-desacetyl vecuronium, 17-desacetyl vecuronium, 3,17-desacetyl vecuronium nih.govaneskey.com |
| Primary Metabolite Activity | ~5-10% of parent compound cambridge.orgjcdr.net | ~80% of parent compound (for 3-desacetyl vecuronium) nih.govwikipedia.org |
| Clinical Significance of Metabolites | Negligible; does not contribute to prolonged block. cambridge.org | Significant; accumulation of active metabolites can prolong blockade. aneskey.com |
Contrasting Metabolism with Benzylisoquinolinium Compounds (e.g., Atracurium)
The metabolism of rocuronium, an aminosteroid, is fundamentally different from that of benzylisoquinolinium compounds like atracurium (B1203153). jcdr.net Rocuronium's clearance is organ-dependent, relying on hepatic and renal pathways. riajournal.comanesthesiologypaper.com
Atracurium, on the other hand, is characterized by its organ-independent elimination. nih.gov It is broken down through two primary mechanisms:
Hofmann Elimination: A spontaneous, non-enzymatic chemical degradation that occurs at normal physiological pH and temperature. nih.govld99.com
Ester Hydrolysis: An enzyme-catalyzed process, though it is not mediated by plasma cholinesterases. nih.govnih.gov
This mode of elimination means that the clearance of atracurium is independent of liver and kidney function, a major point of contrast with rocuronium. ld99.com The main metabolite of atracurium is laudanosine, which lacks neuromuscular blocking effects but can act as a central nervous system stimulant at very high concentrations. jcdr.netld99.com This contrasts with the this compound metabolite, which is a weak neuromuscular blocker.
| Feature | Rocuronium | Atracurium |
| Drug Class | Aminosteroid | Benzylisoquinolinium |
| Primary Elimination Pathway | Hepatic metabolism and biliary/renal excretion (Organ-dependent). riajournal.comanesthesiologypaper.com | Hofmann elimination and ester hydrolysis (Organ-independent). nih.govld99.com |
| Primary Metabolite(s) | This compound | Laudanosine and other acrylate (B77674) products. ld99.com |
| Metabolite Activity | Weak neuromuscular blockade. cambridge.org | No neuromuscular blockade; potential CNS stimulation. jcdr.net |
Pharmacological Activity and Potency of 17 Desacetyl Rocuronium
Neuromuscular Blocking Potency of 17-Desacetyl Rocuronium (B1662866) Relative to Rocuronium
Clinical and preclinical studies have consistently demonstrated that 17-Desacetyl Rocuronium is a significantly less potent neuromuscular blocking agent than Rocuronium. nih.gov The process of deacetylation at the 17-position of the steroid nucleus of Rocuronium results in a molecule with a diminished ability to antagonize the nicotinic cholinergic receptors at the neuromuscular junction.
While specific in vitro studies detailing the receptor binding affinity (e.g., Kᵢ values) of this compound are not extensively documented in publicly available literature, the potency of neuromuscular blocking agents at the nicotinic acetylcholine (B1216132) receptor (nAChR) has been characterized for similar compounds. Studies on recombinant muscle-type nAChRs expressed in Xenopus laevis oocytes have established a clear rank order of potency for various aminosteroid (B1218566) and benzylisoquinolinium agents. nih.gov This research demonstrates a strong correlation between the in vitro inhibitory concentrations at the adult ε-nAChR and the clinical doses required to produce 50% twitch depression (ED₅₀) in vivo. nih.gov For instance, the rank order of potency at the adult receptor is generally observed as pancuronium (B99182) > vecuronium (B1682833) > rocuronium. nih.gov Given the consistent in vivo data for this compound, it is inferred that its affinity for the nAChR is substantially lower than that of Rocuronium, placing it at the lower end of the potency spectrum for this class of compounds.
Table 1: Relative Neuromuscular Blocking Potency
| Compound | Relative Potency (vs. Rocuronium) | Species Studied |
| Rocuronium | 100% | Cat |
| This compound | ~5% | Cat |
Mechanism of Action of this compound at the Neuromuscular Junction
As an analogue of Rocuronium, this compound shares the same fundamental mechanism of action, functioning as a non-depolarizing neuromuscular blocking agent. drugbank.com This mechanism involves a competitive antagonism at the nicotinic cholinergic receptors located on the motor end-plate of the postsynaptic membrane. gehealthcare.com
This compound acts by competing with the endogenous neurotransmitter, Acetylcholine (ACh), for the binding sites on the α-subunits of the postsynaptic nicotinic receptors. drugbank.comderangedphysiology.com By reversibly occupying these receptors without activating them, it prevents ACh from binding and initiating the cascade of events that leads to muscle contraction. derangedphysiology.com Because this is a competitive interaction, the blockade can be overcome by increasing the concentration of ACh at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors for reversal. drugbank.com In addition to the primary postsynaptic action, non-depolarizing agents like Rocuronium are also understood to have a pre-junctional effect, which may interfere with the mobilization of ACh from nerve endings during high-frequency stimulation. researchgate.net This pre-junctional action is thought to contribute to the characteristic "fade" observed during train-of-four (TOF) stimulation monitoring. researchgate.net
The binding of an agonist like Acetylcholine to the nicotinic receptor normally causes a conformational change that opens an ion channel, allowing an influx of sodium ions and a small efflux of potassium ions. gehealthcare.com This influx of positive charge depolarizes the post-junctional membrane, creating an end-plate potential. gehealthcare.com If this potential reaches a certain threshold, it triggers a muscle action potential that propagates along the muscle fiber, leading to contraction.
By competitively inhibiting the binding of Acetylcholine, this compound prevents the opening of these ion channels. derangedphysiology.com Consequently, the depolarization of the end-plate is prevented, the threshold potential is not reached, and flaccid paralysis of the muscle occurs. drugbank.com As a non-depolarizing agent, it does not itself cause depolarization of the motor end-plate. gehealthcare.com
Potential for Cumulative Pharmacological Effects
The potential for this compound to produce cumulative pharmacological effects is a significant clinical consideration, particularly in the context of prolonged administration or in patients with compromised organ function. While this compound is substantially less potent than Rocuronium, its accumulation could contribute to a prolonged or deeper than expected neuromuscular blockade.
Factors such as hepatic and renal disease are known to prolong the effects of Rocuronium. nih.gov Since Rocuronium is primarily eliminated by the liver, and its metabolite is formed through hepatic processes, impaired liver function can alter the pharmacokinetic profile of both the parent drug and this compound. nih.govdrugbank.com Similarly, while renal excretion is a minor pathway for Rocuronium, impaired kidney function can slow its clearance and potentially lead to the accumulation of the compound and its metabolite. nih.gov
This phenomenon has been observed with other non-depolarizing agents. For example, the active metabolite of pancuronium is known to accumulate in patients with renal failure, contributing to a prolonged block. nih.gov Likewise, the active metabolite of rapacuronium (B1238877) can cause a delay in recovery after repeated doses or continuous infusions. drugbank.com By analogy, in scenarios such as long-term continuous infusions in an intensive care unit (ICU), the sustained administration of Rocuronium could lead to the formation and accumulation of this compound. bohrium.com This accumulation, combined with the presence of the parent drug, may result in a neuromuscular block that is longer in duration and more difficult to reverse than would be expected from the Rocuronium dose alone.
Contribution to Prolonged Neuromuscular Blockade
The contribution of this compound to prolonged neuromuscular blockade is largely dependent on the patient's clinical condition, particularly renal function. In patients with normal renal function, the metabolite is rarely observed in significant concentrations in plasma or urine fda.gov. Studies have shown that in most patients, the low concentrations of this compound that are detected fall below the limit of quantification within 20 minutes of administration sci-hub.box. This suggests that in this population, the metabolite does not play a significant role in extending the neuromuscular blockade.
However, the situation can be different in patients with renal failure. In this patient group, a prolonged duration of action of rocuronium is a noted concern nih.govekja.org. This is primarily attributed to a decreased clearance of the parent drug, rocuronium, rather than the accumulation of its metabolite nih.govresearchgate.net. While the clearance of rocuronium is reduced in patients with renal failure, studies have still found low concentrations of the 17-desacetyl metabolite, suggesting its contribution to the prolonged blockade remains limited even in this context sci-hub.box. The increased duration of the neuromuscular block in these patients is therefore mainly a consequence of the altered pharmacokinetics of rocuronium itself sci-hub.boxnih.gov.
| Patient Population | Concentration of this compound | Contribution to Prolonged Blockade | Primary Cause of Prolonged Blockade (if present) |
|---|---|---|---|
| Normal Renal Function | Low and transient sci-hub.box | Negligible | Not applicable |
| Renal Failure | Low sci-hub.box | Minimal | Decreased clearance of Rocuronium nih.govresearchgate.net |
Implications for Recovery Profiles
The implications of this compound for recovery profiles are generally minimal. Given its low potency and the small amounts that are typically formed, the recovery from neuromuscular blockade is predominantly determined by the pharmacokinetics of the parent compound, rocuronium fda.govsci-hub.box.
In patients with normal organ function, the recovery profile is consistent with the clearance of rocuronium. The minimal and transient presence of this compound does not significantly alter the expected time to recovery.
In patients with end-stage renal disease, recovery from neuromuscular blockade induced by rocuronium can be significantly prolonged nih.govekja.org. As previously mentioned, this is primarily due to the decreased clearance of rocuronium. While the metabolite is present, its minor contribution means that it is not the primary factor dictating the extended recovery profile. Therefore, clinical management and monitoring of recovery in these patients should focus on the prolonged presence of rocuronium.
Pharmacokinetics of 17 Desacetyl Rocuronium
Absorption and Distribution Characteristics of 17-Desacetyl Rocuronium (B1662866)
The characteristics of absorption and distribution for 17-Desacetyl Rocuronium are directly related to its formation from the parent compound, Rocuronium.
Systemic exposure to this compound is minimal following the administration of Rocuronium. researchgate.net In most biological samples analyzed in research studies, only small or negligible amounts of this metabolite are detected. researchgate.netnih.gov
One study observed low concentrations of the 17-Desacetyl metabolite, equivalent to about 1% of the Rocuronium concentration, in plasma samples taken shortly after administration. cambridge.orgsci-hub.box These concentrations were transient, falling below the limit of quantification within 20 minutes. cambridge.orgsci-hub.box Researchers have noted that it is difficult to determine whether these trace amounts result from the metabolism of Rocuronium or were present as impurities in the administered drug. cambridge.orgsci-hub.box There is a lack of specific data regarding the tissue distribution of this compound.
There is currently no specific research data available on the protein binding dynamics of this compound. For context, its parent compound, Rocuronium, is approximately 30% bound to human plasma proteins. nih.gov
Elimination Pathways and Excretion Kinetics of this compound
The elimination of this compound occurs through the same primary pathways as its parent compound, though in very small quantities.
Studies analyzing the composition of bile following Rocuronium administration have found only small amounts of the this compound metabolite. nih.govualberta.ca The primary compound excreted in bile is unchanged Rocuronium. researchgate.netnih.gov
The renal excretion of this compound is limited. Analyses of urine samples from individuals who received Rocuronium show that only small quantities of the metabolite are present. nih.gov
Consistent with biliary and renal excretion findings, fecal excretion of this compound is also minimal. nih.gov Studies that have analyzed fecal matter after Rocuronium administration report the presence of only small amounts of the 17-Desacetyl metabolite. researchgate.netnih.gov
Summary of Findings on this compound Levels
| Biological Sample | Finding |
| Plasma | Low concentrations (approx. 1% of Rocuronium) detected transiently. cambridge.orgsci-hub.box |
| Bile | Only small amounts found. nih.govualberta.ca |
| Urine | Only small amounts found. nih.gov |
| Feces | Only small amounts found. nih.gov |
Half-life and Clearance of this compound
This compound is a hepatic metabolite of the neuromuscular blocking agent, Rocuronium. nih.gov While it is identified as a breakdown product, its presence in human plasma and urine is minimal and often transient. medlibrary.org Studies have reported that this compound is rarely observed in biological samples from humans who have been administered single or infused doses of rocuronium. medlibrary.orgfda.gov
In pharmacokinetic studies, the concentrations of this compound that are detected are typically very low. sci-hub.box For instance, one study noted that the metabolite's concentrations were only quantifiable in early samples and fell below the limit of quantification (20 ng/mL) within 20 minutes of rocuronium administration. sci-hub.box This rapid disappearance from circulation and low concentration make the determination of a precise elimination half-life and clearance rate for this compound challenging. Consequently, specific and consistent values for these pharmacokinetic parameters are not well-established in the scientific literature. Only small amounts of the metabolite have been identified in human urine, bile, and feces. auctoresonline.org
Population
Influence of Anesthetic Agents on Pharmacokinetics
The pharmacokinetic profile of this compound, the primary metabolite of rocuronium, is intrinsically linked to the metabolism of its parent compound. Consequently, the influence of various anesthetic agents on the pharmacokinetics of this compound is best understood by examining their effects on the disposition of rocuronium itself. While direct and extensive research specifically detailing the impact of anesthetics on the pharmacokinetic parameters of this compound is limited, valuable insights can be drawn from studies investigating the interaction between rocuronium and different anesthetic agents.
In clinical practice, rocuronium is administered in conjunction with anesthetic agents to achieve the desired level of muscle relaxation for surgical procedures. The choice of anesthetic can modulate the neuromuscular blocking effects of rocuronium, and this interaction can be attributed to both pharmacodynamic and pharmacokinetic mechanisms. Volatile anesthetics, such as isoflurane (B1672236), sevoflurane, and desflurane, as well as intravenous agents like propofol (B549288), have been studied for their potential to alter the pharmacokinetics of rocuronium, which in turn would affect the formation and subsequent elimination of this compound.
Research has shown that in most instances, only small quantities of this compound are detected in biological samples following the administration of rocuronium nih.gov. Often, the concentrations of this metabolite are very low, sometimes falling below the limit of quantification within a short period, such as 20 minutes after the initial dose sci-hub.box. This suggests that the formation of this compound may not be extensive or that its elimination is rapid.
Studies comparing different anesthetic techniques have yielded varied results regarding their influence on rocuronium's pharmacokinetics. For instance, one study found that the plasma clearance of rocuronium was higher in patients receiving isoflurane anesthesia compared to those undergoing balanced anesthesia nih.gov. An increased clearance of the parent drug could theoretically lead to a higher rate of metabolism and, consequently, a greater formation of this compound. However, the clinical significance of this finding on the metabolite's own pharmacokinetic profile remains to be elucidated.
Conversely, another comparative study investigating rocuronium's pharmacokinetics under stable propofol or isoflurane anesthesia found no significant differences in the bodily disposition of rocuronium between the two anesthetic groups nih.gov. This research concluded that the observed potentiation of the neuromuscular block by isoflurane is primarily a pharmacodynamic effect, stemming from an increased sensitivity at the neuromuscular junction, rather than a pharmacokinetic interaction nih.gov. Such a finding would imply that the rate of formation of this compound may not be significantly altered by the choice between propofol and isoflurane.
The following table summarizes the key findings from studies on the influence of different anesthetic agents on the pharmacokinetics of rocuronium, which may have implications for the pharmacokinetics of this compound.
| Anesthetic Agent | Influence on Rocuronium Pharmacokinetics | Potential Implication for this compound Pharmacokinetics |
| Isoflurane | Increased plasma clearance compared to balanced anesthesia in one study. nih.gov No significant difference in body disposition when compared to propofol in another study. nih.gov | An increased clearance of rocuronium could potentially lead to a higher rate of formation of this compound. However, the lack of consistent findings makes it difficult to draw a definitive conclusion. |
| Sevoflurane | Limited direct studies on pharmacokinetic interactions. Potentiation of neuromuscular blockade is considered mainly a pharmacodynamic effect. | The influence on the formation and elimination of this compound is not well-established and is likely to be minimal if the interaction is primarily pharmacodynamic. |
| Desflurane | Similar to other volatile anesthetics, its potentiation of neuromuscular blockade is thought to be largely pharmacodynamic. | The impact on the pharmacokinetic profile of this compound has not been specifically studied but is presumed to be minor. |
| Propofol | No significant difference in rocuronium body disposition when compared to isoflurane. nih.gov | The formation and elimination kinetics of this compound are unlikely to be significantly different when propofol is used as the primary anesthetic agent compared to isoflurane. |
It is important to note that the existing body of literature provides a more robust understanding of the pharmacodynamic interactions between anesthetic agents and rocuronium. The potentiation of neuromuscular blockade by volatile anesthetics is a well-documented phenomenon, leading to a reduction in the required dose of rocuronium to achieve a desired level of muscle relaxation. While this has clear clinical implications for the administration of the parent drug, the direct consequences for the pharmacokinetic profile of this compound remain an area that requires more targeted investigation.
Toxicological Considerations of 17 Desacetyl Rocuronium
Preclinical Toxicology Studies
Preclinical toxicology studies are fundamental for identifying potential adverse effects of a new compound before human trials. These studies typically involve in vitro assessments and in vivo experiments using various animal models to determine the substance's safety profile.
Animal models are essential in preclinical safety assessments to predict potential toxicities in humans. For neuromuscular blocking agents, species such as rats and pigs have been used to evaluate the pharmacodynamics and safety of the parent drug, rocuronium (B1662866). These studies help determine dose-response relationships and identify potential target organs for toxicity. While extensive toxicological data exists for rocuronium, specific preclinical toxicology studies focusing exclusively on its metabolite, 17-desacetyl rocuronium, are not widely available in published literature. General preclinical toxicology assessments involve single-dose and repeated-dose toxicity studies, which observe animals for general appearance, behavior, body weight changes, and any signs of intoxication. However, the focus has remained on the parent compound, likely due to the metabolite's significantly lower potency.
A key aspect of the toxicological profile of this compound is its potency at the neuromuscular junction. Research has consistently shown that this metabolite possesses significantly less neuromuscular blocking activity than rocuronium. It is estimated to be approximately 20 times less potent than the parent drug. oup.com This low potency means that even if the metabolite accumulates to concentrations higher than typically observed, it is unlikely to produce a clinically significant neuromuscular block on its own. oup.com
At very high, non-physiological concentrations, it is plausible that this compound could contribute to neuromuscular weakness by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors, similar to other non-depolarizing blocking agents. However, under normal clinical circumstances, its contribution to the neuromuscular block induced by rocuronium is considered negligible.
Below is a table comparing the relative potency of Rocuronium and its metabolite.
| Compound | Relative Potency (compared to Rocuronium) |
| Rocuronium | 1 |
| This compound | ~0.05 |
Clinical Implications of this compound Accumulation
The clinical significance of this compound accumulation is primarily a concern in patient populations with altered drug elimination pathways, such as those with renal or hepatic impairment, or during prolonged infusions in the intensive care unit.
Residual neuromuscular blockade is a postoperative complication where muscle weakness persists after the intended period of paralysis. While this is a known concern with neuromuscular blocking agents, the contribution of this compound to this phenomenon is considered minimal. Due to its low potency, the accumulation of this metabolite is not thought to be a primary driver of clinically significant residual paralysis. oup.com
In patients with end-stage renal disease, the clearance of rocuronium is reduced, which can prolong its neuromuscular blocking effects. nih.govekja.org However, studies focusing on these patients have primarily attributed the prolonged block to the parent drug rather than the accumulation of its less active metabolite. This contrasts with other neuromuscular blocking agents, like vecuronium (B1682833), where active metabolites can significantly contribute to prolonged blockade in patients with renal failure.
Delayed emergence from anesthesia is a multifaceted issue with numerous potential causes, including residual effects of anesthetic agents and neuromuscular blockers. While rocuronium itself has been associated with delayed recovery in some pharmacovigilance studies, the specific impact of this compound is not well-defined.
A study conducted in rats found that a continuous intravenous infusion of the parent compound, rocuronium, could dose-dependently delay emergence from propofol (B549288) anesthesia, suggesting a potential effect on the central nervous system. nih.govplos.org If this compound were to cross the blood-brain barrier, it could theoretically contribute to this effect. However, neuromuscular blocking agents are generally large, ionized molecules with limited ability to enter the central nervous system. There is currently no direct evidence to suggest that this compound accumulates in the central nervous system to an extent that would impact the recovery from anesthesia. The primary factors influencing recovery remain the clearance of the anesthetic agents and the reversal of the neuromuscular blockade from the parent drug.
Clinical Significance and Future Research Directions
Role of 17-Desacetyl Rocuronium (B1662866) in Clinical Practice
The clinical relevance of 17-desacetyl rocuronium is most pronounced in situations involving prolonged administration of rocuronium or in patients with altered drug metabolism and elimination pathways.
Neuromuscular monitoring, typically conducted using techniques like train-of-four (TOF) stimulation, assesses the degree of muscle relaxation. nih.gov The presence of active metabolites, even those with weak activity, can theoretically influence these measurements, potentially leading to a misinterpretation of the patient's recovery status. This underscores the importance of objective neuromuscular monitoring to ensure a TOF ratio greater than 0.9 before extubation, confirming adequate recovery and minimizing the risk of residual neuromuscular blockade. nih.govgehealthcare.com
The advent of reversal agents like sugammadex (B611050), which encapsulates and inactivates rocuronium, has revolutionized reversal strategies. researchgate.net Sugammadex is highly specific for rocuronium and does not bind with this compound. nih.gov Therefore, in cases where the metabolite might contribute to a lingering block, traditional reversal agents that act by increasing acetylcholine (B1216132) at the neuromuscular junction, such as neostigmine, might be theoretically more effective at antagonizing the effects of the metabolite. nih.gov However, the clinical significance of this is likely minimal given the low potency of this compound.
Table 1: Comparative Potency of Rocuronium and its Metabolite
| Compound | Neuromuscular Blocking Potency (Relative to Rocuronium) |
|---|---|
| Rocuronium | 1 |
| This compound | ~0.05 fda.gov |
In the context of long surgical procedures or in the intensive care unit (ICU), where rocuronium may be administered via continuous infusion for prolonged periods, the potential for accumulation of this compound increases. researchgate.netnih.gov This is particularly relevant for patients with hepatic or renal dysfunction, as rocuronium and its metabolite are primarily eliminated through the liver and to a lesser extent, the kidneys. drugbank.comsci-hub.box
In ICU patients, prolonged neuromuscular blockade is sometimes necessary to facilitate mechanical ventilation, especially in conditions like Acute Respiratory Distress Syndrome (ARDS). gehealthcare.comnih.gov In these critically ill patients, who often have multi-organ dysfunction, the clearance of both rocuronium and this compound can be significantly impaired, leading to their accumulation and a prolonged or unpredictable recovery from neuromuscular blockade once the infusion is discontinued. rug.nl While the parent drug is the main contributor to the block, the sustained presence of the less potent metabolite could theoretically contribute to a state of prolonged muscle weakness, a condition known as ICU-acquired weakness. nih.gov However, direct evidence linking this compound to this condition is currently lacking.
Methodological Advances in Metabolite Research
The ability to accurately measure and model the behavior of drug metabolites like this compound is crucial for understanding their clinical impact. Recent years have seen significant progress in both analytical techniques and pharmacokinetic modeling.
Historically, the detection and quantification of quaternary ammonium (B1175870) compounds like rocuronium and its metabolites in biological samples have been challenging. However, the development of sophisticated analytical methods has greatly improved the sensitivity and specificity of these measurements.
Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) have become the gold standard for the determination of rocuronium and this compound in plasma. sci-hub.boxnih.govmfd.org.mk These methods allow for the detection of very low concentrations of the metabolite, providing a clearer picture of its formation and elimination kinetics. sci-hub.boxnih.gov For instance, a capillary GC assay has been developed with a detection limit of 50 ng/ml for this compound in plasma. nih.gov Another HPLC-based method has a limit of quantification of 20 ng/mL for this metabolite. sci-hub.box
Table 2: Analytical Techniques for this compound Detection
| Analytical Technique | Sample Matrix | Detection Limit / Limit of Quantification | Reference |
|---|---|---|---|
| Capillary Gas Chromatography (cGC) | Plasma | 10 ng/ml (roc), 50 ng/ml (17OH-roc) | nih.gov |
Pharmacokinetic (PK) modeling plays a vital role in predicting the time course of drug and metabolite concentrations in the body. Advanced PK models are now being developed to incorporate the formation and elimination of metabolites like this compound. researchgate.net These models can help to simulate different clinical scenarios, such as prolonged infusions or organ impairment, and predict the potential for metabolite accumulation.
By integrating patient-specific factors such as age, weight, and organ function, these models can provide a more personalized prediction of drug and metabolite behavior. researchgate.netnih.gov This can be particularly useful in the ICU setting for optimizing rocuronium dosing and predicting the time to recovery of neuromuscular function. The use of population-based pharmacokinetic analysis, such as NONMEM, allows for the determination of typical pharmacokinetic parameters and their variability within a patient population. nih.gov
Future Research Avenues for this compound
While our understanding of this compound has grown, several questions remain, paving the way for future research.
Clinical Impact in Specific Populations: Further studies are needed to definitively quantify the clinical impact of this compound accumulation in patients with hepatic and renal failure, as well as in the elderly and pediatric populations. rug.nlresearchgate.net Research in these vulnerable groups will help to refine dosing guidelines and monitoring strategies.
Contribution to Prolonged Weakness: Investigating the potential contribution of this compound to prolonged muscle weakness or delayed recovery in the ICU is a critical area for future research. This could involve prospective studies correlating metabolite levels with clinical outcomes of muscle function.
Interaction with Reversal Agents: While sugammadex does not bind to this compound, the clinical implications of this in scenarios with high metabolite concentrations warrant further investigation. Comparing the effectiveness of different reversal strategies in such situations could provide valuable clinical insights.
Pharmacogenomics: Exploring the genetic basis for variability in rocuronium metabolism could help to identify patients who are more likely to produce and accumulate this compound. This could lead to more personalized approaches to neuromuscular blockade management.
Development of Novel Neuromuscular Blocking Agents: The insights gained from studying rocuronium and its metabolites can inform the development of new neuromuscular blocking agents with improved metabolic profiles, such as those with predictable, organ-independent elimination pathways. nih.gov
Structure-Activity Relationship (SAR) Studies for Desacetyl Metabolites
The relationship between the chemical structure of a compound and its biological activity is a cornerstone of pharmacology. For aminosteroid (B1218566) neuromuscular blocking agents like rocuronium and its metabolites, specific structural features dictate the potency and duration of action.
The parent compound, rocuronium, is a monoquaternary aminosteroid designed as a desacetoxy analogue of vecuronium (B1682833) to achieve a more rapid onset of action. nih.govdrugbank.com Its structure includes a steroidal nucleus, a morpholino group at the 2-position, an acetate (B1210297) group at the 17-position, and an allylpyrrolidinium group at the 16-position. nih.gov The metabolism of rocuronium to this compound involves the hydrolysis of the acetate ester at the 17-position of the steroid nucleus.
This singular structural modification—the removal of the acetyl group—has a profound impact on the compound's neuromuscular blocking activity. Research indicates that this compound possesses significantly less potency than its parent compound. Studies have quantified this reduction, showing the metabolite has approximately 5%, or one-twentieth, of the neuromuscular blocking potency of rocuronium. cambridge.org This demonstrates that the 17-acetoxy group is a critical component for the high-affinity binding of rocuronium to the nicotinic acetylcholine receptor at the motor end-plate.
While comprehensive SAR studies focusing specifically on further modifying the this compound molecule are not widely published, the marked decrease in potency upon deacetylation provides a clear data point. It underscores the importance of the ester group at the 17-position for the pharmacological activity of this class of muscle relaxants. Future research could explore how other substitutions at this position on the steroid nucleus might modulate potency and duration, although the low activity of the known metabolite has likely limited academic and industrial interest in such explorations.
| Compound | Structural Difference from Rocuronium | Relative Neuromuscular Blocking Potency |
|---|---|---|
| Rocuronium | - | 100% |
| This compound | Lacks the 17-acetoxy group | ~5% cambridge.org |
Investigation of Long-Term Effects and Sub-clinical Manifestations
The potential for long-term or sub-clinical effects of this compound is considered to be low, primarily due to its pharmacokinetic and pharmacodynamic properties. The formation of this metabolite is limited, with studies noting that only a small percentage of the parent drug is metabolized. koreamed.org In human subjects administered standard clinical doses of rocuronium, the 17-desacetyl metabolite has been rarely observed in plasma or urine samples. fda.gov
The clinical focus regarding prolonged neuromuscular blockade has historically been on the parent drug, rocuronium. Conditions such as hepatic or renal disease can prolong the effects of rocuronium, but this is attributed to altered clearance of the parent compound rather than the accumulation of its metabolite. cambridge.orgnih.gov Given that this compound is significantly less potent and is formed in minimal amounts, it is not considered a major contributor to the neuromuscular block seen in clinical practice. cambridge.orgdrugbank.com
Consequently, there is a lack of dedicated research into the long-term effects or sub-clinical manifestations specifically attributable to this compound. The prevailing scientific view is that its low concentration and low potency preclude it from exerting a clinically relevant, independent effect. Future research in this area would likely only become a priority if new evidence suggested significant accumulation in specific patient populations or unexpected pharmacological activity.
Development of Specific Antagonists for Metabolite Activity
The development of antagonists for neuromuscular blocking agents has been a significant advancement in anesthesia safety. For rocuronium, the introduction of sugammadex provided a novel mechanism for rapid and effective reversal. nih.gov Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to encapsulate the rocuronium molecule with high affinity and specificity. nih.govekja.org This encapsulation renders rocuronium inactive and facilitates its excretion. nih.govnih.gov
The mechanism of sugammadex involves binding the steroidal nucleus of aminosteroid relaxants. ekja.org Since this compound retains this core structure, it is theoretically possible that sugammadex could also bind to the metabolite. However, the binding affinity of sugammadex for this compound has not been a significant focus of research. The clinical imperative is the reversal of rocuronium, which is responsible for the profound neuromuscular blockade. Due to the metabolite's low potency and concentration, reversing its minor contribution to the block is not a clinical priority. cambridge.orgfda.gov
Q & A
Q. How do solubility limitations of rocuronium impact preclinical studies on this compound?
- Methodological Answer : Rocuronium’s low water solubility (requiring pH 4 buffers) complicates in vitro smooth muscle assays. Use organic solvents (e.g., DMSO) at <0.1% concentration to avoid cytotoxicity. Validate metabolite stability in solvents via mass spectrometry .
Data Presentation and Contradiction Management
- Tables : Use mixed-effects models to present pharmacokinetic parameters (e.g., clearance, volume) across populations. Highlight conflicts in renal failure studies with footnotes .
- Figures : Plot dose-response curves for CYP inhibition assays, annotating IC50 values .
- Statistical Nuances : Address heterogeneity in meta-analyses via I² statistics and sensitivity analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
